molecular formula C12H17BFNO2 B577591 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310383-57-3

2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B577591
CAS No.: 1310383-57-3
M. Wt: 237.081
InChI Key: OVHDFPVMPHVVDY-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is a derivative of boric acid .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The structure of the compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More details about its physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Fluorinated Pyrimidines in Personalized Medicine In the context of cancer treatment, the chemistry of fluorinated pyrimidines, which includes compounds derived from or related to the core structure of interest, has been reviewed for their precision use. Such compounds are pivotal in treating over two million cancer patients annually, with research focusing on synthesis methods, including isotope incorporation for studying metabolism and biodistribution. This research is crucial for developing more targeted and less toxic chemotherapy options, highlighting the compound's role in advancing personalized medicine (Gmeiner, 2020).

Neuroprotective and Behavioral Properties The compound's role in synthesizing flupirtine, a non-opioid analgesic with neuroprotective, anticonvulsant, and myorelaxant effects, is notable. Flupirtine showcases the therapeutic potential of derivatives for neurological conditions, underscoring the broader implications of research into compounds with similar chemical structures (Schuster et al., 1998).

Metallation of π-Deficient Heterocyclic Compounds Research on the metallation of π-deficient heterocyclic compounds, including the synthesis and application of fluoropyridines, highlights the compound's significance in organic chemistry. These studies provide insights into the regioselectivity and reactivity of such compounds, with implications for developing novel synthetic routes and materials (Marsais & Quéguiner, 1983).

Synthesis of 2-Fluoro-4-bromobiphenyl The compound is also crucial in synthesizing intermediates like 2-Fluoro-4-bromobiphenyl, used in manufacturing anti-inflammatory and analgesic materials. This research not only provides a practical synthesis method but also highlights the importance of such compounds in pharmaceutical manufacturing, leading to more efficient and cost-effective production processes (Qiu et al., 2009).

Safety and Hazards

The compound is classified under GHS07. It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has a wide range of applications, especially in the field of medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . Therefore, it is expected that the compound will continue to be a subject of research in the future.

Properties

IUPAC Name

2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-9(6-7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHDFPVMPHVVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694507
Record name 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-57-3
Record name Pyridine, 2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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